molecular formula C10H14N2O4 B2685515 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 84490-37-9

1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2685515
CAS No.: 84490-37-9
M. Wt: 226.232
InChI Key: KNYYZFIUHBSSOQ-UHFFFAOYSA-N
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Description

1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione is a versatile chemical compound with a unique structure that makes it ideal for various scientific research applications. This compound is particularly notable for its use in studying drug delivery systems and polymer development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . One common method involves the reaction of morpholine with a suitable acylating agent to form the morpholino-2-oxoethyl intermediate, which is then reacted with a pyrrolidine-2,5-dione derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and applications.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the compound, potentially enhancing its reactivity or biological activity.

Scientific Research Applications

1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential interactions with biological molecules and its role in drug delivery systems.

    Medicine: Investigated for its potential therapeutic applications, including its use as an analgesic, antioxidant, and anticancer agent.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. For example, derivatives of this compound have been shown to possess insulinotropic activities, enhancing insulin release and glucose uptake in cells

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione include:

    Morpholine derivatives: Compounds containing the morpholine ring, known for their diverse biological activities.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring, widely used in medicinal chemistry for their biological activity.

    Piperidine derivatives: Compounds with the piperidine ring, studied for their potential therapeutic applications.

Uniqueness

This compound is unique due to the combination of morpholine and pyrrolidine rings in its structure, which imparts distinct chemical reactivity and potential applications. This dual-ring structure allows for versatile interactions with biological molecules and enhances its utility in various scientific research fields.

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-8-1-2-9(14)12(8)7-10(15)11-3-5-16-6-4-11/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYYZFIUHBSSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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